molecular formula C4H12BNO2 B11924707 (1-Amino-2-methylpropyl)boronic acid

(1-Amino-2-methylpropyl)boronic acid

Cat. No.: B11924707
M. Wt: 116.96 g/mol
InChI Key: AIUDHUUVWREDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Amino-2-methylpropyl)boronic acid is a chiral, single-enantiomer boronic acid derivative of valine. This compound belongs to the class of organoboron compounds that have gained significant importance in medicinal chemistry and drug discovery, particularly following the approval of boronic acid-based therapeutics like Bortezomib, Ixazomib, and Vaborbactam . As a stable and generally non-toxic intermediate, it serves as a versatile building block in organic synthesis, especially in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction for carbon-carbon bond formation . The primary research value of (1-Amino-2-methylpropyl)boronic acid lies in its potential as a precursor for the development of novel bioactive molecules. Boronic acids can act as bioisosteres of carboxylic acids, potentially improving the pharmacokinetic properties, selectivity, and physicochemical characteristics of lead compounds . Its mechanism of action, when incorporated into larger molecules, often involves the unique electronic properties of the boron atom. The empty p-orbital makes it a Lewis acid, allowing it to form reversible covalent bonds with nucleophiles, such as the hydroxyl groups of serine or threonine residues in the active sites of enzymes . This reversible inhibition is a key mechanism for several FDA-approved boronic acid drugs that target proteasomes or β-lactamases . Researchers can leverage this compound to develop enzyme inhibitors, sensor molecules for diols and sugars, and other pharmacologically active agents . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(1-amino-2-methylpropyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12BNO2/c1-3(2)4(6)5(7)8/h3-4,7-8H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUDHUUVWREDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(C(C)C)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action in Biological Systems

General Principles of Boronic Acid-Enzyme Interactions

(1-Amino-2-methylpropyl)boronic acid and other boronic acid derivatives have emerged as significant tools in chemical biology and medicinal chemistry due to their unique ability to interact with enzymes, particularly proteases. Their mechanism of action is rooted in the fundamental chemistry of the boronic acid moiety.

A key feature of boronic acids is their capacity to form reversible covalent bonds with nucleophilic amino acid residues within the active sites of enzymes. nih.gov The boron atom in a boronic acid possesses a vacant p-orbital, making it a Lewis acid, readily accepting a pair of electrons from a nucleophile. nih.gov In the context of enzyme inhibition, the hydroxyl groups of serine and threonine residues, which are crucial components of the catalytic machinery of many proteases, act as these nucleophiles. nih.govnih.gov

The interaction begins with the non-covalent binding of the boronic acid inhibitor to the enzyme's active site, driven by molecular recognition. nih.gov This initial complex then proceeds to a reversible covalent reaction where the nucleophilic hydroxyl group of a serine or threonine attacks the electrophilic boron atom. nih.govnih.gov This results in the formation of a stable, tetrahedral boronate adduct. nih.gov This tetrahedral intermediate is a key feature of the inhibitory mechanism. nih.gov The stability of this adduct is influenced by the pH, with the tetrahedral form being more favored at physiological pH. nih.gov

This interaction is not limited to serine and threonine. Boronic acids can also react with hydroxide (B78521) ions, which can be present in the active site of metallo-β-lactamases, to form hydroxyboronate anions. nih.gov

The tetrahedral adduct formed between the boronic acid and the enzyme's active site nucleophile closely resembles the transition state of the natural enzymatic reaction. nih.govmdpi.com During peptide bond hydrolysis by a serine protease, for instance, a transient tetrahedral intermediate is formed when the serine hydroxyl group attacks the carbonyl carbon of the substrate peptide bond. mdpi.com Boronic acid inhibitors effectively mimic this high-energy transition state, binding to the enzyme with high affinity and stability. nih.gov This "transition-state analogy" is a powerful principle in enzyme inhibitor design. By mimicking the geometry and charge distribution of the transition state, these inhibitors can achieve potent and specific inhibition.

The interaction between boronic acids and their target enzymes is characterized by reversible covalent binding. nih.govnih.gov This means that while a stable covalent adduct is formed, the reaction can reverse, and the inhibitor can dissociate from the enzyme. This reversibility is a key advantage, as it can reduce the potential for off-target toxicities that might be associated with irreversible inhibitors. nih.gov

Inhibition of Proteolytic Enzymes

(1-Amino-2-methylpropyl)boronic acid and its derivatives are particularly effective as inhibitors of proteolytic enzymes, which are enzymes that break down proteins. Their mechanism of action, as described above, makes them well-suited to target the active sites of these enzymes.

Serine proteases are a large and diverse family of enzymes that utilize a serine residue as the primary nucleophile in their catalytic mechanism. mdpi.com Boronic acids have been extensively studied as inhibitors of this class of enzymes. mdpi.comnih.gov The inhibition mechanism relies on the formation of a stable, tetrahedral adduct between the boronic acid and the active site serine, effectively blocking the enzyme's catalytic activity. nih.gov The specificity of the inhibitor for a particular serine protease can be enhanced by modifying the side chains of the boronic acid to mimic the natural substrate of the enzyme. nih.gov

β-Lactamases are a major family of serine proteases that confer bacterial resistance to β-lactam antibiotics like penicillin. nih.gov These enzymes inactivate the antibiotics by hydrolyzing the β-lactam ring. Boronic acid derivatives have emerged as potent inhibitors of various classes of β-lactamases, including Class A, Class C, and Class D enzymes. nih.govnih.gov

The inhibition mechanism follows the general principles of boronic acid-serine protease interactions. The boronic acid forms a covalent adduct with the catalytic serine residue in the active site of the β-lactamase. nih.gov This mimics the tetrahedral transition state of β-lactam hydrolysis, leading to potent inhibition. The development of boronic acid inhibitors for β-lactamases is a promising strategy to overcome antibiotic resistance. For instance, novel boronic acid transition state analogs have been designed and synthesized that show promise as inhibitors of KPC-2, a Class A β-lactamase. nih.gov Similarly, boronic acid derivatives have been successfully used to identify and inhibit Class C β-lactamases. nih.gov

Serine Protease Inhibition Mechanisms

Dipeptidyl Peptidases (DPP4, DPP8, DPP9)

(1-Amino-2-methylpropyl)boronic acid belongs to a class of compounds known as peptidomimetic boronic acids, which are recognized for their potent inhibitory effects on various proteases, including the dipeptidyl peptidase (DPP) family. These enzymes, specifically DPP4, DPP8, and DPP9, are serine proteases that cleave X-proline or X-alanine dipeptides from the N-terminus of polypeptides. Their inhibition has therapeutic implications in multiple diseases.

The primary mechanism of inhibition involves the boronic acid moiety acting as a transition-state analog. The boron atom, being electrophilic, is attacked by the hydroxyl group of the catalytic serine residue in the active site of the DPP enzyme. This forms a stable, covalent, yet reversible, tetrahedral boronate adduct. This complex mimics the tetrahedral intermediate formed during peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.

A notable example of a dipeptide boronic acid inhibitor is Talabostat (also known as Val-boroPro or PT-100). acs.org While not identical to (1-Amino-2-methylpropyl)boronic acid, its valine component is structurally related and its mechanism is illustrative. Talabostat is a non-selective inhibitor of DPP4, DPP8, and DPP9, demonstrating high-affinity, competitive inhibition. acs.org The interaction with the catalytic site is potent, with very low nanomolar inhibition constants (Ki). acs.org

Inhibition of DPP8 and DPP9, in particular, has been linked to a distinct immunological response. Unlike DPP4 inhibition, which primarily affects glucose metabolism through the incretin (B1656795) pathway, blocking DPP8/9 can trigger pyroptosis, a form of pro-inflammatory programmed cell death in monocytes and macrophages. acs.org This process is initiated independent of the typical inflammasome adaptor protein ASC but is dependent on pro-caspase-1. acs.org Inhibition of DPP8/9 by compounds like Talabostat leads to the activation of pro-caspase-1, which then cleaves gasdermin D to induce cell death. acs.org This specific mechanism highlights a downstream consequence of DPP8/9 inhibition by boronic acid compounds, leading to the stimulation of the innate immune system. acs.org

Table 1: Inhibitory Activity of Talabostat against Dipeptidyl Peptidases

EnzymeIC50Ki
DPP-IV < 4 nM0.18 nM
DPP8 4 nM1.5 nM
DPP9 11 nM0.76 nM
Data sourced from MedchemExpress. acs.org
Caseinolytic Protease (ClpP) and Proteasomes

Peptidomimetic boronic acids are potent inhibitors of intracellular threonine proteases, most notably the proteasome and the bacterial and mitochondrial protease, Caseinolytic Protease P (ClpP). The underlying mechanism of inhibition is shared between these targets and is centered on the electrophilic nature of the boronic acid "warhead". acs.org

The proteasome, a multi-subunit complex crucial for cellular protein degradation, has a chymotrypsin-like (ChT-L) activity mediated by a threonine residue at the N-terminus of its β5 subunit. Bortezomib (B1684674), a dipeptide boronic acid derivative, exemplifies this inhibitory mechanism. The boron atom of Bortezomib forms a reversible covalent bond with the hydroxyl group of the active site threonine in the β5 subunit. nih.gov This interaction blocks the proteasome's ability to degrade ubiquitinated proteins, which are flagged for destruction. nih.gov The accumulation of these misfolded or regulatory proteins disrupts cellular homeostasis, triggers the endoplasmic reticulum (ER) stress response, and ultimately induces apoptosis, or programmed cell death, in cancer cells. nih.govbris.ac.uk

Similarly, ClpP, a serine protease vital for protein quality control in bacteria and mitochondria, is also a target for boron-based peptidomimetics. nih.gov The inhibition mechanism mirrors that seen in proteasomes, but with a catalytic serine residue instead of threonine. Peptidomimetic boronates, including Bortezomib and the investigational compound MLN9708, have been shown to be potent, reversible, covalent inhibitors of Staphylococcus aureus ClpP (SaClpP). acs.orgnih.gov The boronate moiety forms a dative bond with the nucleophilic serine in the active site, creating a stable tetrahedral intermediate that inactivates the enzyme. acs.org This inhibition disrupts virulence factor production and other essential cellular processes in bacteria. nih.govresearchgate.net

Table 2: Inhibitory Activity of Peptidomimetic Boronates against S. aureus ClpP (SaClpP)

CompoundIC50 (µM)
Bortezomib (BTZ) 5.3 ± 0.2
MLN9708 7.3 ± 1.1 (Kd)
Data sourced from ACS Publications. acs.org
Peptidomimetic Boronic Acids as Protease Inhibitors

The general mechanism by which peptidomimetic boronic acids inhibit proteases, particularly serine and threonine proteases, is by acting as highly effective transition-state analogues. nih.govmarquette.eduresearchgate.net Proteases catalyze the hydrolysis of peptide bonds through a reaction that proceeds via a high-energy, tetrahedral intermediate.

The boronic acid group, -B(OH)₂, is isosteric and isoelectronic to a carbonyl group but possesses a vacant p-orbital, making the boron atom a strong Lewis acid (electrophile). marquette.edu In the active site of a serine or threonine protease, the nucleophilic hydroxyl group of the catalytic amino acid (serine or threonine) attacks the electrophilic boron atom. marquette.edu This attack results in the formation of a stable, tetrahedral boronate adduct, where the boron atom is covalently bonded to the enzyme's catalytic residue. acs.orgmarquette.edu

This enzyme-inhibitor complex is a mimic of the natural tetrahedral intermediate of peptide hydrolysis. researchgate.net Because this structure is highly stabilized within the enzyme's active site, these inhibitors typically bind with very high affinity, often in the nanomolar to picomolar range, leading to potent and effective inhibition. The peptidomimetic portion of the inhibitor is designed to fit into the substrate-binding pockets (S-sites) of the target protease, providing specificity and further enhancing binding affinity. rsc.org While the covalent bond formed is strong, it is often reversible, allowing for a dynamic inhibition process. nih.gov

Metallo-β-Lactamase Inhibition Mechanisms

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. mdpi.comnih.gov Boronic acids have emerged as prospective inhibitors of these challenging targets. mdpi.comnih.gov Unlike serine-β-lactamases, which use a serine residue for catalysis, MBLs utilize one or two zinc ions in their active site to activate a water molecule, which then acts as the nucleophile (hydroxide ion) to hydrolyze the β-lactam ring. mdpi.comnih.gov

The inhibitory mechanism of boronic acids against MBLs involves mimicking the tetrahedral transition state of β-lactam hydrolysis. nih.govmdpi.com The vacant p-orbital of the sp²-hybridized boron atom in the inhibitor makes it a strong electrophile. mdpi.comnih.gov Upon entering the MBL active site, the boron atom is subject to nucleophilic attack by the zinc-bound hydroxide ion. nih.gov This interaction is highly favorable and occurs essentially without an energy barrier, leading to the formation of a covalent adduct where the boron atom adopts a tetrahedral, sp³-hybridized state. mdpi.comnih.gov

This tetrahedral boronate species is a stable analogue of the high-energy intermediate formed during substrate hydrolysis. nih.govresearchgate.net This stable complex effectively sequesters the enzyme, preventing it from processing antibiotic substrates. Advanced bicyclic boronate inhibitors, such as taniborbactam, have been developed to enhance this interaction, with other parts of the inhibitor molecule forming additional coordinating bonds with the active site zinc ions, further increasing potency and locking the inhibitor in place. nih.gov

Applications of 1 Amino 2 Methylpropyl Boronic Acid in Chemical Biology and Advanced Materials

Molecular Recognition and Sensing

The boronic acid functional group is well-established for its ability to form reversible covalent bonds with 1,2- and 1,3-diols. This interaction forms the basis of sensors for polyhydroxy compounds like saccharides and catechols. However, the scientific literature predominantly focuses on the application of (1-Amino-2-methylpropyl)boronic acid as a constituent of more complex molecules, particularly peptide inhibitors, rather than as a standalone molecular recognition or sensing agent.

While (1-Amino-2-methylpropyl)boronic acid possesses the inherent capacity to interact with diols, specific studies detailing its binding affinities and use for the recognition of saccharides or catechols are not widely documented. The primary diol interaction of significance for this molecule is with the serine residue found in the active sites of serine proteases, which will be discussed in subsequent sections.

Consistent with the findings in the previous section, the application of (1-Amino-2-methylpropyl)boronic acid as the primary recognition element in sensing assays is not a major focus of current research. Its utility is primarily realized when it is incorporated into larger molecular frameworks, such as peptides, to direct its interaction toward specific biological targets.

Chemical Biology Tools

The most significant applications of (1-Amino-2-methylpropyl)boronic acid are found in the field of chemical biology, where it functions as a reactive "warhead" in potent and selective enzyme inhibitors.

(1-Amino-2-methylpropyl)boronic acid is a cornerstone for the design of inhibitors that covalently modify serine proteases. When incorporated at the C-terminus of a peptide sequence that mimics the enzyme's preferred substrate, the boronic acid moiety acts as a highly effective trap for the active site serine. The boron atom is attacked by the hydroxyl group of the catalytic serine, forming a stable, covalent tetrahedral adduct. This complex mimics the transition state of peptide bond hydrolysis, resulting in powerful inhibition.

A prime example of this is the extensive research on inhibitors for α-Lytic protease, a bacterial serine protease. Peptides ending in valine boronic acid have been synthesized to probe and manipulate the enzyme's activity and specificity. These peptide boronic acids serve as invaluable tools for studying enzyme mechanisms and engineering novel enzymatic properties. rcsb.org

Table 1: Examples of (1-Amino-2-methylpropyl)boronic Acid Containing Peptides as α-Lytic Protease Inhibitors

Inhibitor NameTarget EnzymePDB IDResolution (Å)
Methoxysuccinyl-Ala-Ala-Pro-Valine boronic acidα-Lytic Protease1P032.00
Methoxysuccinyl-Ala-Ala-Pro-Valine boronic acid (M192A Mutant)α-Lytic Protease3LPR1.80
Methoxysuccinyl-Ala-Ala-Pro-Valine boronic acid (M213A Mutant)α-Lytic Protease1P102.25

This table presents data sourced from the RCSB Protein Data Bank, showing how peptides incorporating the (1-Amino-2-methylpropyl)boronic acid moiety are used to study enzyme structure and function. rcsb.orgpdbj.org

By potently inhibiting specific proteases, molecules containing the (1-Amino-2-methylpropyl)boronic acid scaffold can effectively interfere with the biological signaling pathways they regulate. Serine proteases are involved in a vast array of physiological processes, including digestion, blood clotting, inflammation, and programmed cell death.

The utility of this compound as a chemical biology tool is demonstrated in studies of the bacterial DegP protein, a heat shock-inducible serine protease. A peptidic boronic acid inhibitor incorporating a C-terminal valine boronic acid was used as a chemical probe to investigate the allosteric regulation of DegP's enzymatic activity. pnas.org These inhibitors allow for precise intervention, enabling researchers to dissect the role of specific proteases within complex cellular networks. The development of such targeted inhibitors is a crucial step in validating enzymes as potential therapeutic targets.

The fundamental interaction between (1-Amino-2-methylpropyl)boronic acid and the serine residue of a protease is an example of dynamic covalent chemistry. The formation of the boronate ester adduct is a reversible covalent reaction, though it is often very stable, leading to slow-binding or effectively irreversible inhibition under physiological conditions. escholarship.org This reversible covalent mechanism is central to its function as a protease inhibitor.

While the term "click chemistry" often refers to a broader set of reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), the application of (1-Amino-2-methylpropyl)boronic acid in that context is less common. Its primary role within dynamic covalent chemistry remains its targeted and reversible interaction with diols, most notably the serine diol within enzyme active sites, which has been masterfully exploited for protein inhibition and manipulation. pnas.org

Design of Peptide-Boronic Acids for Immunological Research

The strategic incorporation of (1-Amino-2-methylpropyl)boronic acid, the boronic acid analog of the amino acid valine (boro-Val), into peptide structures has yielded a class of compounds with significant potential in immunological research. These peptide-boronic acids are designed to function as highly specific and potent inhibitors of key enzymes involved in immune regulation, particularly serine and threonine proteases. The design of these molecules leverages the inherent ability of the boronic acid moiety to form a stable, yet often reversible, covalent bond with the catalytic serine or threonine residues in the active site of these proteases. This interaction mimics the transition state of peptide bond hydrolysis, leading to potent enzyme inhibition.

Recent advancements have highlighted a chemical process that facilitates the rapid and straightforward production of modified peptides containing boronic acids. sciencedaily.comnih.gov This method opens up new avenues in the field of synthetic immunology, with potential applications in immunotherapy. sciencedaily.comnih.gov The unique interaction profile of boronic acids with immune cells and other biological targets is a key area of interest for researchers. sciencedaily.com

One of the primary applications of these peptide-boronic acids in immunology is the targeted inhibition of proteasomes, particularly the immunoproteasome. The immunoproteasome is a specialized form of the proteasome complex found in cells of the immune system and is crucial for processing antigens for presentation on Major Histocompatibility Complex (MHC) class I molecules. By inhibiting the immunoproteasome, it is possible to modulate immune responses, which has therapeutic implications for autoimmune diseases and certain cancers.

The design of these inhibitors often involves di- or tripeptides where the C-terminal amino acid is replaced by (1-Amino-2-methylpropyl)boronic acid. The specificity of the inhibitor is largely determined by the amino acid sequence of the peptide, which is designed to fit into the substrate-binding pockets of the target protease. For instance, dipeptidyl boronic acid inhibitors have been synthesized and their structure-activity relationships (SAR) studied to optimize their potency and selectivity. Research has shown that bulky aliphatic groups, such as the isobutyl group of the boro-Val residue, at certain positions can be favorable for activity against the proteasome.

Furthermore, peptide-boronic acids can be engineered for targeted delivery. The boronic acid group can act as an "anchor" to attach the peptide to nanoparticles, which then serve as a transport medium. sciencedaily.com This approach could allow for the targeted delivery of the peptide to specific organs or immune cells, thereby enhancing its therapeutic effect and minimizing off-target effects. sciencedaily.com

The development of these compounds has also been spurred by innovative synthetic strategies, including solid-phase synthesis methods that allow for the efficient production of a diverse range of peptide-boronic acids. nih.gov These methods are crucial for exploring the structure-activity relationships and for identifying lead compounds with optimal immunological activity.

Extensive research into dipeptidyl boronic acid proteasome inhibitors has provided valuable insights into their structure-activity relationships (SAR). A comprehensive study of 72 dipeptidyl boronic acid proteasome inhibitors constructed from β-amino acids revealed that the presence of bulky aliphatic groups at the R³ position, which corresponds to the side chain of the C-terminal boronic acid, was favorable for their inhibitory activity. nih.gov In one of the most active compounds identified, this position was occupied by a group that enhanced its potency against the 20S human proteasome to a level comparable to the marketed drug bortezomib (B1684674). nih.gov

In another line of research focusing on serine protease inhibitors, a series of prolineboronic acid (boroPro) containing dipeptides were synthesized and evaluated for their ability to inhibit dipeptidyl peptidase IV (DPPIV), a key enzyme in immune regulation. nih.gov The study demonstrated that while a variety of L-amino acids were tolerated at the P2 position (the amino acid preceding boroPro), the stereoisomer of boroPro at the P1 position was critical for inhibitory activity. nih.gov Specifically, Val-boroPro, also known as Talabostat, was identified as a potent inhibitor of DPP4. nih.gov

Further studies on peptidyl boronic acid inhibitors targeting Prostate-Specific Antigen (PSA), a serine protease, have also provided valuable data. While these studies did not specifically use boro-Val, they investigated the structurally similar boro-leucine (boro-Leu). The findings indicated that the peptide sequence significantly influences the inhibitory potency, with a tetrapeptide, Z-SSKL(boro)L, exhibiting a Ki of 65 nM, making it a highly potent inhibitor. nih.gov The shorter dipeptidyl boronic acids also showed measurable, albeit lower, inhibitory activity. nih.gov These results underscore the importance of the peptide chain in directing the boronic acid warhead to the active site of the target protease.

The table below summarizes key research findings on the inhibitory activity of various peptide-boronic acids, including those with structural similarities to peptides containing (1-Amino-2-methylpropyl)boronic acid.

Peptide-Boronic Acid Derivative Target Enzyme Inhibitory Activity Reference
Compound 78 (dipeptidyl boronic acid with bulky aliphatic group at R³)20S Human ProteasomeIC₅₀ < 2 nM nih.gov
Val-boroPro (Talabostat)Dipeptidyl Peptidase IV (DPP4)IC₅₀ < 4 nM nih.gov
Z-SSKL(boro)LProstate-Specific Antigen (PSA)Kᵢ = 65 nM nih.gov
Z-SSK(boro)LProstate-Specific Antigen (PSA)Kᵢ = 18.49 ± 1.48 µM nih.gov
Z-Q(boro)LProstate-Specific Antigen (PSA)Kᵢ = 265.15 ± 18.39 µM nih.gov
Z-K(boro)LProstate-Specific Antigen (PSA)Kᵢ = 353.5 ± 23.68 µM nih.gov

Advanced Characterization and Computational Approaches

Computational Chemistry and Molecular Modeling

Computational methods complement experimental data by providing dynamic and energetic insights into inhibitor binding and by guiding the design of new molecules.

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, typically obtained from X-ray crystallography or NMR, to design potent and selective inhibitors. For inhibitors like those derived from (1-Amino-2-methylpropyl)boronic acid, SBDD is a cornerstone of the development process.

The design of the proteasome inhibitor Bortezomib (B1684674), a dipeptidyl boronic acid, was an early success for this approach. It was developed by rationally replacing the aldehyde group of peptide aldehyde inhibitors with a boronic acid moiety, which significantly increased potency and improved pharmacokinetic properties nih.gov. By analyzing the crystal structure of an inhibitor bound to its target enzyme, medicinal chemists can identify key interactions and unoccupied pockets in the active site. This knowledge allows for the rational modification of the inhibitor's scaffold to enhance binding affinity or improve other properties. For instance, the isobutyl group of (1-Amino-2-methylpropyl)boronic acid can be modified to better fit a specific hydrophobic pocket (the S1 pocket in many proteases), or other parts of the molecule can be altered to form additional hydrogen bonds or electrostatic interactions with the enzyme. Computational techniques such as molecular docking and molecular dynamics simulations are used to predict how new designs will bind and to estimate their binding free energy, allowing for the prioritization of compounds for chemical synthesis and biological testing researchgate.net.

Molecular Dynamics Simulations of Boronic Acid-Enzyme Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic interactions between (1-Amino-2-methylpropyl)boronic acid and its target enzymes at an atomic level. These simulations provide insights into the binding mechanisms, conformational changes, and the stability of the enzyme-inhibitor complex, which are often difficult to capture through experimental methods alone.

MD simulations have been successfully employed to investigate the immobilization and interaction of various enzymes. nih.gov The principles of these studies can be extended to understand the binding of (1-Amino-2-methylpropyl)boronic acid. For instance, simulations can reveal the key amino acid residues within the enzyme's active site that form crucial interactions with the inhibitor. nih.gov By propagating the system through time, MD can map the energetic landscape of the binding process, identifying stable and transient states.

A typical MD simulation protocol for studying the interaction of (1-Amino-2-methylpropyl)boronic acid with a target enzyme, such as a protease, would involve the following steps:

System Setup: The initial coordinates of the enzyme-inhibitor complex are often taken from crystal structures or generated through molecular docking. The complex is then solvated in a water box with appropriate ions to mimic physiological conditions.

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and equilibrated under controlled temperature and pressure to achieve a stable state.

Production Run: A long simulation is performed to generate trajectories of atomic motion, from which various properties can be calculated.

From these trajectories, researchers can analyze hydrogen bonds, hydrophobic interactions, and the formation of the covalent bond between the boron atom of the inhibitor and the catalytic serine or threonine residues of the enzyme. The stability of these interactions over time provides a measure of the binding affinity.

Simulation ParameterTypical Value/ConditionInformation Gained
Simulation Time100 - 1000 nanosecondsLong-term stability of the enzyme-inhibitor complex.
Force FieldAMBER, CHARMM, GROMOSDescribes the potential energy and forces between atoms.
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature.
Key AnalysesRMSD, RMSF, Hydrogen BondsStructural stability, residue flexibility, specific interactions.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules like (1-Amino-2-methylpropyl)boronic acid. nih.gov By calculating the electron density, DFT can accurately predict a wide range of electronic and geometric properties, offering deep insights into the molecule's reactivity and interaction potential. nih.govmdpi.com

DFT calculations are crucial for understanding the intrinsic properties of the inhibitor that govern its binding to a target enzyme. The method rests on the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are uniquely determined by its electron density. nih.gov For (1-Amino-2-methylpropyl)boronic acid, DFT can be used to determine:

Optimized Molecular Geometry: Calculation of the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. This is vital for predicting how the inhibitor will interact with the enzyme's active site.

Quantum Chemical Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω) can be calculated to quantify the molecule's reactivity. mdpi.comnih.gov

These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G**) that defines the mathematical description of the atomic orbitals. mdpi.com

Electronic PropertySignificance in Drug DesignTypical DFT Output
HOMO EnergyElectron-donating capacityEnergy value in electron volts (eV)
LUMO EnergyElectron-accepting capacityEnergy value in electron volts (eV)
HOMO-LUMO GapChemical reactivity and stabilityEnergy difference in eV
Molecular Electrostatic PotentialIdentifies sites for non-covalent interactions3D color-coded map
Mulliken Atomic ChargesCharge distribution on each atomPartial charge values

Quantitative Structure-Property Relationships (QSPR) in Inhibitor Development

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used in drug development to predict the physicochemical or biological properties of a compound based on its molecular structure. researchgate.netnih.gov In the context of developing inhibitors related to (1-Amino-2-methylpropyl)boronic acid, QSPR can be a highly effective strategy to streamline the design and screening of new, more potent analogues. researchgate.netnih.gov

The fundamental principle of QSPR is to establish a mathematical correlation between a set of calculated molecular descriptors and an experimentally determined property. nih.gov For inhibitor development, this property is often the inhibitory activity (e.g., IC50 or Ki values).

The development of a QSPR model involves several key steps:

Data Set Selection: A diverse set of boronic acid analogues with known inhibitory activities is compiled.

Descriptor Calculation: For each molecule in the set, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that relates the descriptors to the observed activity. researchgate.net

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

Once a robust QSPR model is developed, it can be used to predict the inhibitory activity of novel, yet-to-be-synthesized boronic acid derivatives. This allows medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency, thereby saving significant time and resources in the drug discovery pipeline.

Descriptor ClassExamplesInformation Encoded
ConstitutionalMolecular Weight, Atom CountBasic molecular composition.
TopologicalWiener Index, Randić IndexAtomic connectivity and branching.
Geometric (3D)Molecular Surface Area, VolumeThree-dimensional shape and size.
ElectronicDipole Moment, HOMO/LUMO EnergiesCharge distribution and reactivity.

Future Directions and Emerging Research Areas

Development of Next-Generation Boronic Acid-Based Bioactive Molecules

The development of new bioactive molecules containing boronic acids is a key area of future research. nih.gov The goal is to enhance the potency and pharmacokinetic profiles of drugs. nih.gov The versatility of the boronic acid moiety allows for its incorporation into a wide range of molecular scaffolds to create novel therapeutic agents. sci-hub.se

Researchers are focusing on creating next-generation drugs by modifying existing boronic acid compounds and exploring new molecular designs. nih.gov This includes the synthesis of peptidic boronic acids and other derivatives that can act as highly selective inhibitors for specific biological targets. nih.govnih.gov For instance, the development of peptidic boronic acid inhibitors for the Plasmodium falciparum SUB1 protease, a target for antimalarial drugs, has shown promise. nih.gov Structure-activity relationship (SAR) studies are crucial in this process, revealing how different chemical groups at various positions on the molecule affect its inhibitory potency and selectivity. nih.gov

The table below summarizes key strategies in the development of next-generation boronic acid-based bioactive molecules.

StrategyDescriptionExample
Substrate Mimicry Designing molecules that mimic the natural substrate of an enzyme to achieve high-affinity binding. sci-hub.sePeptidic boronic acids that mimic the transition state of protease-catalyzed reactions. nih.gov
Peptidomimetics Creating non-peptide molecules that mimic the structure and function of peptides, often with improved stability and bioavailability. researchgate.netDevelopment of non-peptidic inhibitors to improve oral bioavailability.
Structure-Based Design Utilizing the three-dimensional structure of a target protein to design complementary inhibitors. asm.orgDesigning inhibitors based on the crystal structure of an enzyme's active site. nih.gov
Bioisosteric Replacement Replacing a functional group in a known drug with a boronic acid moiety to improve its properties. sci-hub.seSubstituting a carboxylic acid with a boronic acid to enhance binding affinity.

The synthesis of chiral α-aminoboronic acids is a significant area of focus, as the stereochemistry of these molecules is often critical for their biological activity. researchgate.net Recent advancements in synthetic methodologies are making it easier to produce these complex molecules with high stereoselectivity. researchgate.netrsc.org

Exploration of Novel Enzyme Targets for Boronic Acid Inhibitors

A major thrust of future research is the identification of new enzyme targets for boronic acid inhibitors. nih.gov While proteasomes and certain proteases are well-established targets, the unique reactivity of the boronic acid group makes it suitable for inhibiting a broader range of enzymes. nih.gov

β-Lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics, are a prime example of emerging targets. nih.gov Boronic acid transition state inhibitors (BATSIs) are being developed to counteract antibiotic resistance. nih.govasm.org These inhibitors are designed to mimic the transition state of the β-lactam hydrolysis reaction, leading to potent and reversible inhibition of the enzyme. nih.gov Researchers have successfully designed BATSIs that are effective against various classes of β-lactamases, including class A, C, and D enzymes. nih.govnih.gov

The table below highlights some of the novel enzyme targets being explored for boronic acid inhibitors.

Enzyme TargetTherapeutic AreaRationale for Inhibition
β-Lactamases (e.g., SHV-1, KPC, CTX-M) Infectious DiseasesTo overcome bacterial resistance to β-lactam antibiotics. asm.orgnih.gov
HIV-1 Protease AntiviralTo inhibit viral replication by targeting a key viral enzyme. digitellinc.com
Plasmodium falciparum SUB1 AntimalarialTo block the egress of the parasite from infected red blood cells. nih.gov
Tryptase Inflammatory and Allergic DiseasesTo inhibit the activity of a key mediator of allergic responses. nih.gov
Aspartic Proteases Various (e.g., Antiviral)To develop dual-mode inhibitors that act through both competitive inhibition and by preventing enzyme dimerization. digitellinc.com

The design of these novel inhibitors often involves creating a library of boronic acid-containing compounds and screening them against the target enzyme. digitellinc.com The unique chemical properties of boron allow these compounds to bind more effectively to the active sites of some enzymes compared to their carbon-based counterparts, enhancing their inhibitory efficacy. digitellinc.com

Integration of Synthetic and Computational Methodologies for Accelerated Discovery

The synergy between synthetic chemistry and computational methods is poised to accelerate the discovery of new boronic acid-based drugs. sci-hub.se Computational tools are becoming increasingly powerful for predicting the properties and activities of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. sci-hub.seacs.org

Virtual screening of large compound libraries is one such computational approach that has proven effective. sci-hub.se By screening thousands of commercially available boronic acids against a target enzyme in silico, researchers can identify potential hits for further experimental validation. sci-hub.se This approach significantly reduces the time and resources required for lead discovery.

Recent advancements in synthetic methodologies are also crucial for accelerating the discovery process. researchgate.netnih.gov The development of more efficient and stereoselective methods for the synthesis of α- and β-aminoboronic acids and their derivatives has been a major focus. researchgate.netrsc.org These methods enable the rapid generation of diverse libraries of boronic acid compounds for biological screening. nih.govresearchgate.net

The following table outlines the key aspects of integrating synthetic and computational approaches.

Integrated ApproachDescriptionImpact on Discovery
Virtual Screening Computationally screening large libraries of virtual boronic acid compounds to identify potential hits. sci-hub.seReduces the number of compounds that need to be synthesized and tested, saving time and resources.
QSAR Modeling Developing quantitative structure-activity relationship models to predict the biological activity of new compounds.Guides the design of more potent and selective inhibitors.
Molecular Docking Simulating the binding of boronic acid inhibitors to their target enzymes to understand their binding mode and predict affinity. mdpi.comProvides insights for optimizing the structure of lead compounds.
Combinatorial Synthesis Using advanced synthetic methods to rapidly generate large and diverse libraries of boronic acid derivatives for high-throughput screening. nih.govresearchgate.netIncreases the chances of discovering novel bioactive molecules.

The combination of these approaches creates a powerful workflow for the rational design and discovery of next-generation boronic acid drugs. sci-hub.se

Expanding Applications in Chemical Biology and Material Science

The unique properties of boronic acids are also being leveraged in the fields of chemical biology and material science. boronmolecular.commusechem.com Their ability to form reversible covalent bonds with diols makes them excellent tools for developing sensors, probes, and other functional materials. boronmolecular.comnih.gov

In chemical biology, boronic acids are used to create chemical receptors for the selective recognition of a wide range of biological molecules, including saccharides, nucleic acids, and neurotransmitters. nih.gov This has led to the development of fluorescent sensors for detecting these analytes in biological systems. boronmolecular.com Furthermore, the reversible nature of the boronate ester bond is being explored for the development of drug delivery systems that release their cargo in response to specific stimuli. boronmolecular.com

In material science, boronic acid derivatives are being incorporated into polymers and other materials to create functional materials with tailored properties. boronmolecular.commusechem.com These materials have potential applications in electronics, optics, and energy storage. boronmolecular.com The ability of boronic acids to participate in self-assembly processes is also being investigated for the construction of complex, ordered nanostructures. acs.org

The table below summarizes some of the emerging applications of boronic acids in these fields.

Application AreaSpecific UseUnderlying Principle
Chemical Biology Fluorescent sensors for saccharides. boronmolecular.comReversible formation of a fluorescent boronate ester upon binding to a diol-containing analyte.
Drug delivery systems. boronmolecular.compH-dependent stability of boronate esters, allowing for drug release in acidic environments.
Bioconjugation. rsc.orgFormation of stable linkages between biomolecules and other entities.
Material Science Functional polymers. boronmolecular.comIncorporation of boronic acid moieties to impart specific properties, such as stimuli-responsiveness.
Chromatographic columns. musechem.comUse of boronic acid-functionalized stationary phases for the separation of diol-containing compounds.
Nanostructures. musechem.comSelf-assembly of boronic acid derivatives into well-defined nanoscale architectures.

The versatility of boronic acids ensures that their applications will continue to expand into new and exciting areas of research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Amino-2-methylpropyl)boronic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts or functionalization of pre-existing boron precursors. Key factors include solvent choice (e.g., dichloromethane or DMSO for enhanced efficiency), temperature control (0–25°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product in high purity (>95%) . Characterization employs NMR (¹H, ¹³C, ¹¹B) to confirm boron coordination and X-ray crystallography for stereochemical analysis .

Q. What spectroscopic and structural characterization techniques are recommended for this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹¹B NMR identifies boron hybridization (sp² vs. sp³), while ¹H/¹³C NMR resolves amino and methylpropyl group positions .
  • X-ray Crystallography : Determines bond angles (e.g., B–N bond geometry) and chiral center configuration .
  • Mass Spectrometry : MALDI-MS with DHB matrix prevents trimerization artifacts; derivatization (e.g., pinacol ester formation) stabilizes the boronic acid for accurate mass analysis .

Q. How does the amino group’s proximity to the boron atom influence chemical reactivity?

  • Methodological Answer : The α-amino group enhances electrophilicity at boron, facilitating nucleophilic additions (e.g., with diols) and stabilizing transition states in Suzuki couplings. Reactivity can be modulated by adjusting pH (e.g., basic conditions deprotonate the amino group, altering boron’s Lewis acidity) .

Advanced Research Questions

Q. What challenges arise in mass spectrometric analysis of (1-Amino-2-methylpropyl)boronic acid, and how are they resolved?

  • Methodological Answer : Boronic acids undergo dehydration/trimerization during MS analysis, complicating data interpretation. Solutions include:

  • Derivatization : On-plate esterification with 2,5-dihydroxybenzoic acid (DHB) matrix stabilizes the compound for MALDI-MS .
  • High-Resolution MS/MS : Enables sequencing of boronic acid-containing peptides by distinguishing dehydration products .

Q. How can computational modeling predict the compound’s binding kinetics with diol-containing biomolecules?

  • Methodological Answer :

  • QSAR/PCA : Machine learning algorithms (e.g., k-means clustering) analyze boronic acid libraries to predict diol-binding affinity based on electronic (Hammett σ) and steric (Taft parameters) descriptors .
  • MD Simulations : Model boronic acid-glucose interactions to estimate kon/koff rates, validated via stopped-flow fluorescence kinetics (e.g., kon ≈ 10³–10⁴ M⁻¹s⁻¹ for fructose) .

Q. What strategies enhance the compound’s stability in aqueous solutions for biomedical applications?

  • Methodological Answer :

  • pH Optimization : Maintain physiological pH (7.4) to balance boronic acid’s anionic (B(OH)₃⁻) and neutral (B(OH)₂) forms, minimizing hydrolysis .
  • Formulation Additives : Co-solvents (e.g., PEG) or cyclodextrin encapsulation reduce aggregation and improve solubility .

Q. How does the chiral center in (1-Amino-2-methylpropyl)boronic acid impact enzyme inhibition specificity?

  • Methodological Answer : The (R)-configuration enhances stereoselective binding to proteases (e.g., thrombin) via complementary hydrogen bonding. Experimental validation involves:

  • X-ray Crystallography : Resolves enzyme-inhibitor complexes to map chiral interactions .
  • Kinetic Assays : Compare IC₅₀ values of enantiomers using fluorogenic substrates (e.g., ~10 nM for (R)-form vs. μM for (S)-form) .

Q. What contradictions exist in reported biological activities of structurally similar boronic acids, and how can they be resolved?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., proteasome vs. serine protease inhibition) arise from assay conditions (pH, buffer ions). Standardization steps:

  • Unified Protocols : Use consistent buffer systems (e.g., HEPES, pH 7.5) and control for boronate-diol interactions .
  • SPR Biosensing : Quantifies binding affinities under physiological conditions, avoiding artifacts from fluorescence quenching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.